molecular formula C20H22N4O2 B11343181 Methyl 4-[3-(cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]benzoate

Methyl 4-[3-(cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]benzoate

Cat. No.: B11343181
M. Wt: 350.4 g/mol
InChI Key: CGSHWUYLZARSCW-UHFFFAOYSA-N
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Description

Methyl 4-[3-(cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines This compound is characterized by its unique structure, which includes a cyclohexylamino group attached to an imidazo[1,2-a]pyrazine ring, further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]benzoate typically involves multistep organic reactions. One common approach is the condensation reaction between a cyclohexylamine derivative and an imidazo[1,2-a]pyrazine precursor, followed by esterification with methyl 4-benzoate. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted imidazo[1,2-a]pyrazine compounds .

Mechanism of Action

The mechanism of action of Methyl 4-[3-(cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 4-[3-(cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]benzoate

InChI

InChI=1S/C20H22N4O2/c1-26-20(25)15-9-7-14(8-10-15)18-19(22-16-5-3-2-4-6-16)24-12-11-21-13-17(24)23-18/h7-13,16,22H,2-6H2,1H3

InChI Key

CGSHWUYLZARSCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4CCCCC4

Origin of Product

United States

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